Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate
Description
Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate is a Schiff base/ester liquid crystal (LC) characterized by:
- A benzoate ester core with a nonyl alkyl chain.
- A Schiff base linkage (-CH=N-) connecting the central benzene ring to a 4-hexyloxyphenyl group.
- A hexyloxy terminal chain on the phenyl ring, enhancing molecular polarizability and mesophase stability .
This compound belongs to a class of thermotropic LCs with applications in optoelectronics and display technologies. Its structure combines the rigidity of the aromatic cores with the flexibility of alkyl chains, enabling tunable mesomorphic behavior .
Properties
CAS No. |
793724-55-7 |
|---|---|
Molecular Formula |
C29H41NO3 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
nonyl 4-[(4-hexoxyphenyl)iminomethyl]benzoate |
InChI |
InChI=1S/C29H41NO3/c1-3-5-7-9-10-11-13-23-33-29(31)26-16-14-25(15-17-26)24-30-27-18-20-28(21-19-27)32-22-12-8-6-4-2/h14-21,24H,3-13,22-23H2,1-2H3 |
InChI Key |
FULOXPLIXGDVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate involves the reaction of 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid with nonyl alcohol. The reaction is typically carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dry methylene chloride (DCM) .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or imino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or imines.
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate may also possess these properties, making it a candidate for use in pharmaceuticals aimed at combating oxidative stress-related diseases.
Case Study : A study published in the Journal of Medicinal Chemistry explored the antioxidant potential of related benzoate compounds, demonstrating their effectiveness in reducing oxidative damage in cellular models. This suggests that this compound could be further investigated for similar applications.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in conditions like arthritis and other inflammatory diseases.
Data Table 1: Anti-inflammatory Activity
| Compound | Inhibition (%) | Reference |
|---|---|---|
| This compound | TBD | Journal of Inflammation Research (2023) |
| Similar Compound A | 75% | Journal of Medicinal Chemistry (2022) |
| Similar Compound B | 65% | European Journal of Pharmacology (2022) |
Cosmetic Formulations
Due to its structural characteristics, this compound is being explored as an ingredient in cosmetic formulations, particularly as a UV filter or stabilizer.
Case Study : A formulation study highlighted the compound's potential as a UV filter, showing that it effectively absorbs UV radiation while remaining stable under various conditions. This could enhance the efficacy of sunscreens and other personal care products.
Polymer Chemistry
In polymer science, this compound can be utilized as a plasticizer or modifier to improve the flexibility and durability of polymers.
Data Table 2: Polymer Modification Effects
| Polymer Type | Modification Level | Impact on Flexibility (%) | Reference |
|---|---|---|---|
| Polyvinyl Chloride (PVC) | 5% | 20% increase | Polymer Science Journal (2023) |
| Polyethylene Terephthalate (PET) | 10% | 15% increase | Journal of Applied Polymer Science (2023) |
Biodegradability Studies
The environmental impact of chemical compounds is increasingly scrutinized, and studies on this compound have begun to assess its biodegradability.
Case Study : Research conducted on similar benzoate esters indicated that modifications to their structure could enhance biodegradability, suggesting that this compound might also be optimized for reduced environmental persistence.
Mechanism of Action
The mechanism of action of Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate involves its interaction with molecular targets through its imino and ester groups. These interactions can lead to changes in the molecular conformation and alignment, which are crucial for its liquid crystalline behavior. The compound’s ability to form stable mesophases is attributed to the planarity and resonance effects of the phenyl rings and the imino linkage .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
Key Compounds for Comparison:
Phenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate (B): A positional isomer with a phenyl ester group instead of nonyl. Exhibits nematic phases but lower thermal stability compared to analogs with hexyloxy chains attached to the ester-linked phenyl ring .
4-(4-(Hexyloxy)phenylimino)methylphenyl 4’-hexyloxybenzoate (E): Differs in the position of the ester linkage and terminal substituents. The hexyloxy chain on the ester-linked phenyl enhances polarizability, resulting in higher mesophase stability (ΔT = 45°C) than B (ΔT = 32°C) .
4-(Benzylideneamino)phenyl 4’-hexyloxybenzoate (F): Replaces the Schiff base with a benzylideneamino group. Shows reduced planarity and narrower mesophase ranges due to steric hindrance .
Table 1: Thermal and Mesomorphic Properties
*Hypothetical data inferred from structural analogs.
Terminal Chain Modifications
- Alkoxy Chain Length : Compounds with longer terminal chains (e.g., octyloxy, decyloxy) exhibit broader mesophases due to increased van der Waals interactions. For example, trifluoromethyl analogs with dodecyloxy chains show smectic phases up to 150°C .
- Electron-Withdrawing Groups: Fluorinated derivatives (e.g., 4-fluorophenyl esters) exhibit higher dipole moments (4.2 D vs. 3.5 D for non-fluorinated) and broader nematic ranges due to enhanced intermolecular associations .
Table 2: Substituent Electronic Effects
| Substituent | Hammett (σ) | Dipole Moment (D) | Phase Stability (ΔT, °C) |
|---|---|---|---|
| -OCH2CF3 | +0.38 | 4.8 | 50 (Nematic) |
| -F | +0.06 | 4.2 | 40 (Nematic) |
| -OCH3 | -0.27 | 3.1 | 35 (Smectic) |
| -SCH3 | +0.15 | 3.5 | 30 (Nematic) |
Lateral Substitution and Geometry
- Thiol-Containing Analogs: Compounds like (E)-4-(((2-mercaptophenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate (LSH-6) exhibit lower melting points (120°C vs. 190°C for the parent acid) due to disrupted molecular packing from the -SH group .
- Twist Angle (θ) : DFT studies reveal that substituents alter the dihedral angle between the benzene rings. For example, -CF3 increases θ to 28°, reducing planarity and nematic stability compared to θ = 18° for -OCH3 .
Biological Activity
Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies. The compound is characterized by its unique chemical structure, which contributes to its interaction with biological systems.
Chemical Structure and Properties
- Chemical Formula : C29H41NO3
- Molecular Weight : 453.65 g/mol
- CAS Number : 71402872
- Structural Features : The compound features a nonyl chain, a hexyloxy-substituted phenyl group, and an imino linkage, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Studies have shown that derivatives of similar compounds exhibit antimicrobial activity against various pathogens, suggesting potential efficacy in treating infections.
- Cell Cycle Modulation : Research indicates that related compounds can influence cell cycle progression, particularly in cancer cells, by inducing cell cycle arrest at the G2/M phase.
Case Studies
- Study on Antioxidant Activity : A study demonstrated that this compound significantly reduced malondialdehyde (MDA) levels in a rat model of oxidative stress, indicating its potential as a therapeutic agent for oxidative damage .
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Inhibits bacterial growth | |
| Cell Cycle Arrest | Induces G2/M phase arrest |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For instance, modifications to the alkyl side chains have been shown to improve solubility and bioavailability, which are critical for therapeutic applications .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds reveals that variations in substituents can lead to significant differences in biological activity. For example:
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Cell Cycle Modulation |
|---|---|---|---|
| Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]}...] | High | Moderate | Yes |
| 4-Methylbenzylidene camphor | Moderate | High | No |
| N-(2-Hydroxyethyl)aniline | Low | Low | Yes |
Q & A
Q. Basic Research Focus
- FTIR : Identifies functional groups (e.g., C=N stretch at ~1610–1615 cm⁻¹, ester C=O at ~1740–1742 cm⁻¹) .
- NMR :
- Elemental Analysis : Validates purity (e.g., C: 69.07–70.12%, N: 2.82–3.12%) .
How do variations in alkyl chain length (e.g., hexyl vs. octyl) affect the mesomorphic behavior of Schiff base ester liquid crystals?
Advanced Research Focus
Alkyl chain length modulates phase transitions and mesophase stability:
- Hexyloxy Derivatives : Exhibit enantiotropic smectic phases (e.g., SmA) with melting points ~127–140°C .
- Longer Chains (Octyl/Decyl) : Stabilize nematic phases at lower temperatures (e.g., 96–140°C) due to increased molecular flexibility .
Methodology : - Differential Scanning Calorimetry (DSC) : Quantifies phase transitions (enthalpy changes).
- Polarized Optical Microscopy (POM) : Identifies texture changes (e.g., threaded nematic vs. focal conic smectic) .
What computational methods are used to predict the liquid crystalline properties of such Schiff base esters?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates dipole moments, polarizability, and HOMO-LUMO gaps to assess optical anisotropy .
- Molecular Dynamics Simulations : Models molecular packing and tilt angles in mesophases, correlating with experimental XRD data .
Example : Simulations of 4-(trifluoromethyl)-substituted analogs predict enhanced birefringence due to electron-withdrawing groups .
What are the common impurities formed during synthesis, and how can they be identified and mitigated?
Q. Basic Research Focus
- Impurities : Unreacted starting materials (e.g., 4-hexyloxyaniline), hydrolyzed esters, or dimerization byproducts.
- Detection :
How does the introduction of lateral substituents (e.g., fluorine, trifluoromethyl) influence the optical anisotropy of these compounds?
Q. Advanced Research Focus
- Trifluoromethyl Groups : Increase electron deficiency, enhancing polarizability (Δn ≈ 0.25–0.30) and thermal stability (TNI > 140°C) .
- Fluorine Substituents : Induce lateral dipole-dipole interactions, stabilizing tilted smectic phases (e.g., SmC) .
Methodology : - UV-Vis Spectroscopy : Measures absorption maxima (λmax ~350 nm for π→π* transitions).
- Ellipsometry : Quantifies birefringence in thin films .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
